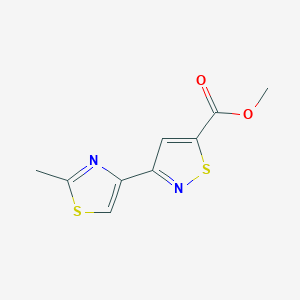
ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate is an organic compound with a unique structure that includes a hydroxyethylidene group and an imino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate typically involves the reaction of ethyl acetoacetate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate involves its interaction with specific molecular targets. The hydroxyethylidene group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate can be compared with similar compounds such as:
Ethyl acetoacetate: Lacks the imino group, making it less reactive in certain types of reactions.
1-Hydroxyethylidene-1,1-diphosphonic acid: Contains a diphosphonic acid group, which imparts different chemical properties and applications.
Ethyl 3-aminopentanoate: Contains an amino group instead of an imino group, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-(1-hydroxyethylidene)-3-iminopentanoate |
InChI |
InChI=1S/C9H15NO3/c1-4-7(10)8(6(3)11)9(12)13-5-2/h10-11H,4-5H2,1-3H3/b8-6-,10-7? |
Clave InChI |
PIYYNCIJIMKTLM-JOXRIALXSA-N |
SMILES isomérico |
CCC(=N)/C(=C(\C)/O)/C(=O)OCC |
SMILES canónico |
CCC(=N)C(=C(C)O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


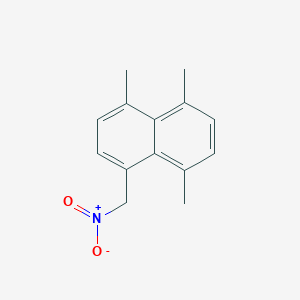

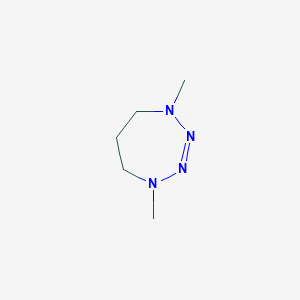

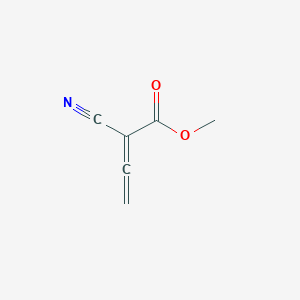
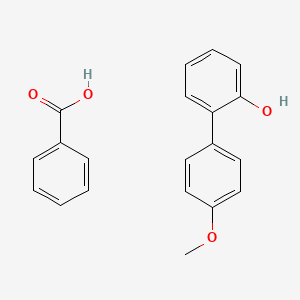
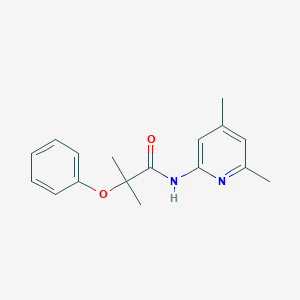
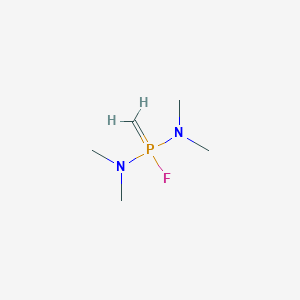
![{4-[3-(Dipropylamino)propoxy]phenyl}(4-fluorophenyl)methanone](/img/structure/B14341471.png)
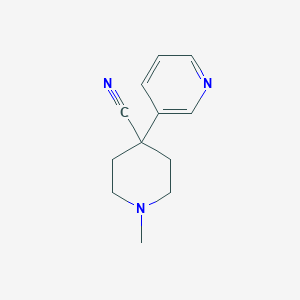

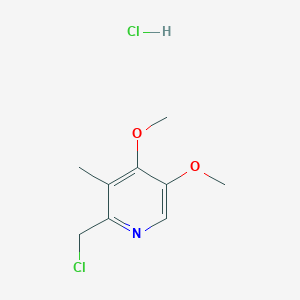
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
